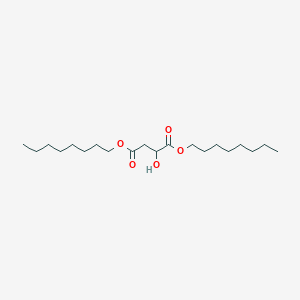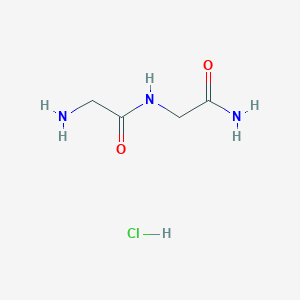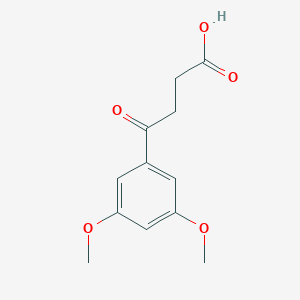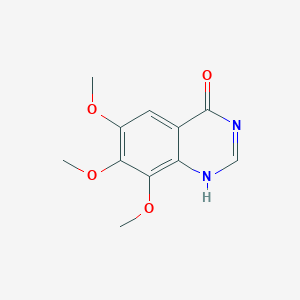
6,7,8-三甲氧基喹唑啉-4(3H)-酮
描述
6,7,8-Trimethoxyquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of three methoxy groups attached to the quinazoline ring system. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
6,7,8-Trimethoxyquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds.
作用机制
Target of Action
Quinazoline derivatives are known to interact with various targets, including epidermal growth factor receptors (egfr) and vascular endothelial growth factor receptors (vegfr) .
Mode of Action
It is known that quinazoline derivatives can inhibit the activity of their targets, such as egfr and vegfr, by binding to their atp-binding sites . This inhibits the phosphorylation and activation of these receptors, thereby disrupting the signal transduction pathways they are involved in .
Biochemical Pathways
Inhibition of egfr and vegfr can disrupt several downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and angiogenesis .
Pharmacokinetics
Quinazoline derivatives are generally well absorbed and distributed in the body due to their lipophilic nature . They are metabolized in the liver and excreted through the kidneys .
Result of Action
Inhibition of egfr and vegfr can lead to decreased cell proliferation, increased apoptosis, and reduced angiogenesis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of many drugs .
生化分析
Biochemical Properties
6,7,8-Trimethoxyquinazolin-4(3H)-one has been found to interact with certain enzymes and proteins. For instance, it has been shown to bind to the human PDE1B enzyme . The nature of these interactions is likely to be complex and may involve multiple binding sites and conformational changes.
Cellular Effects
The compound has been evaluated for its ability to inhibit tumor cells such as PC3, A431, Bcap-37, and BGC823 . It has been found to be a potent inhibitor, with IC50 values ranging from 5.8 to 9.8 microM in in vitro assays .
Molecular Mechanism
The molecular mechanism of action of 6,7,8-Trimethoxyquinazolin-4(3H)-one involves its binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it has been shown to bind to the human PDE1B enzyme , which could potentially lead to changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,4-trimethoxybenzaldehyde.
Cyclization: The aldehyde undergoes cyclization with anthranilic acid in the presence of a suitable catalyst to form the quinazoline ring.
Oxidation: The intermediate product is then oxidized to yield 6,7,8-trimethoxyquinazolin-4(3H)-one.
Industrial Production Methods
Industrial production of 6,7,8-trimethoxyquinazolin-4(3H)-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
6,7,8-Trimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.
相似化合物的比较
Similar Compounds
6,7,8-Trimethoxyquinazoline: Lacks the 4(3H)-one group but shares similar methoxy substitutions.
4-Aminoquinazoline: Contains an amino group at the 4-position instead of the 4(3H)-one group.
6,7,8-Trimethoxy-4-chloroquinazoline: Has a chloro group at the 4-position.
Uniqueness
6,7,8-Trimethoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the 4(3H)-one group, which imparts distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
6,7,8-trimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456970 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-19-0 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


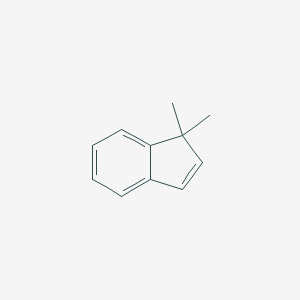
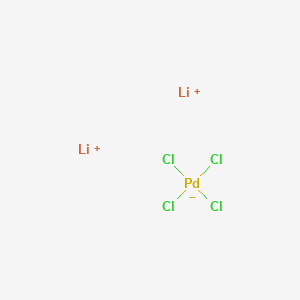

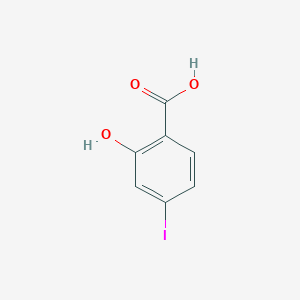
![4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B103323.png)

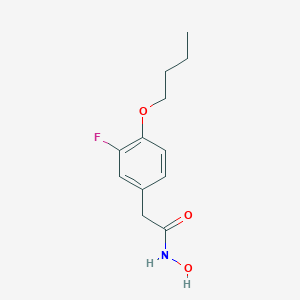

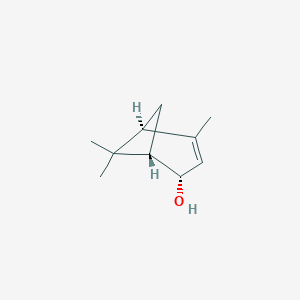
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
